17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-triene-6,9-dione
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Overview
Description
3,4,7,8,9,10-hexahydro-1H-1benzothieno[2’,3’:4,5]pyrimido[1,2-b]pyridazine-2,11-dione is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and pyridazine
Preparation Methods
The synthesis of 3,4,7,8,9,10-hexahydro-1H-1benzothieno[2’,3’:4,5]pyrimido[1,2-b]pyridazine-2,11-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo1benzothieno[2,3-d]pyrimidin-4(1H)-one with hydrazonoyl halides in ethanol in the presence of triethylamine . This method allows for the formation of the desired compound with good yields and purity.
Chemical Reactions Analysis
3,4,7,8,9,10-hexahydro-1H-1benzothieno[2’,3’:4,5]pyrimido[1,2-b]pyridazine-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,7,8,9,10-hexahydro-1H-1benzothieno[2’,3’:4,5]pyrimido[1,2-b]pyridazine-2,11-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,4,7,8,9,10-hexahydro-1H-1benzothieno[2’,3’:4,5]pyrimido[1,2-b]pyridazine-2,11-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3,4,7,8,9,10-hexahydro-1H-1benzothieno[2’,3’:4,5]pyrimido[1,2-b]pyridazine-2,11-dione can be compared with similar compounds such as:
- 1,4,7,8,9,10-Hexahydro-6H- 1benzothieno[2’,3’:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones
- (4aS)-3,5,5,9-Tetramethyl-1,2,5,6,7,8-hexahydro-4a,8-epoxybenzo 7annulene
- 2-Hydroxy-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
These compounds share structural similarities but differ in their specific functional groups and overall properties, making 3,4,7,8,9,10-hexahydro-1H-1benzothieno[2’,3’:4,5]pyrimido[1,2-b]pyridazine-2,11-dione unique in its applications and reactivity.
Properties
Molecular Formula |
C13H13N3O2S |
---|---|
Molecular Weight |
275.33g/mol |
IUPAC Name |
17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-triene-6,9-dione |
InChI |
InChI=1S/C13H13N3O2S/c17-10-6-5-9-14-12-11(13(18)16(9)15-10)7-3-1-2-4-8(7)19-12/h1-6H2,(H,15,17) |
InChI Key |
RLVPFNVKJFNNMO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4CCC(=O)NN4C3=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4CCC(=O)NN4C3=O |
Origin of Product |
United States |
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